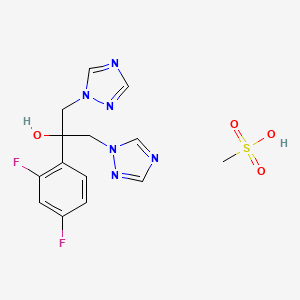

Fluconazole mesylate

Beschreibung

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F2N6O.CH4O3S/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;1-5(2,3)4/h1-3,6-9,22H,4-5H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWJUZHMCPBPNFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159532-41-9 | |

| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl)-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159532-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Fluconazole's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluconazole, a triazole antifungal agent, serves as a critical tool in the management of fungal infections. Its efficacy is rooted in the highly specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14-α-demethylase. This targeted action leads to a cascade of downstream effects, culminating in the disruption of fungal cell membrane integrity and function, and ultimately, the cessation of fungal growth. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning fluconazole's action, supported by quantitative data, detailed experimental protocols, and visual representations of the affected biochemical and signaling pathways.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungistatic activity of fluconazole stems from its potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[4][5] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[3][5]

Fluconazole's inhibitory action leads to two significant consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the cellular concentration of ergosterol.[6]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic inhibition leads to the buildup of 14-α-methylated sterols, including lanosterol.[3][7] These aberrant sterols are incorporated into the fungal cell membrane, leading to increased permeability and fluidity, which impairs the functions of membrane-associated enzymes and transport systems.[6]

The culmination of these effects disrupts the structural and functional integrity of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[3][7] It is noteworthy that fluconazole exhibits a high degree of selectivity for the fungal cytochrome P450 enzyme over its mammalian counterpart, which contributes to its favorable safety profile.[2]

Signaling Pathway of Ergosterol Biosynthesis Inhibition

The following diagram illustrates the central role of lanosterol 14-α-demethylase in the ergosterol biosynthesis pathway and the point of intervention by fluconazole.

Caption: Fluconazole inhibits lanosterol 14-α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.

Quantitative Data on Fluconazole Activity

The efficacy of fluconazole can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) against its target enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of different fungal species.

| Parameter | Fungal Species | Value | Reference |

| IC50 | Candida albicans (Lanosterol 14-α-demethylase) | 1.2 - 1.3 µM | [8] |

| MIC50 | Candida albicans | 0.5 µg/mL | [3] |

| Candida glabrata | 16 µg/mL | [4] | |

| Candida krusei | ≥64 µg/mL | [3] | |

| Candida parapsilosis | 2 µg/mL | [3] | |

| Candida tropicalis | 8 µg/mL | [9] | |

| Cryptococcus neoformans | 2 - 4 µg/mL | [2] | |

| MIC90 | Candida albicans | ≤2 µg/mL | [3] |

| Candida glabrata | 32 µg/mL | [4] | |

| Candida krusei | ≥64 µg/mL | [3] | |

| Candida parapsilosis | 2 µg/mL | [3] | |

| Cryptococcus neoformans | 16 µg/mL | [5] |

Perturbation of Fungal Signaling Pathways

Beyond its direct impact on ergosterol synthesis, fluconazole treatment induces cellular stress, leading to the activation of specific signaling pathways. Understanding these secondary effects is crucial for a complete picture of fluconazole's mechanism of action and for developing strategies to overcome drug resistance.

Calcium Signaling and Stress Response

Fluconazole-induced membrane stress triggers an influx of extracellular calcium, activating the calcineurin signaling pathway.[1] This pathway is critical for fungal survival under stress conditions. Inhibition of calcineurin has been shown to have a synergistic fungicidal effect with fluconazole.[6][10]

Caption: Fluconazole-induced membrane stress activates calcium signaling and the calcineurin pathway, promoting fungal survival.

Cell Cycle Disruption

Fluconazole treatment can uncouple the normal coordination of the fungal cell cycle, leading to delays in bud formation without a corresponding delay in DNA replication.[11][12] This disruption can result in the formation of multinucleated cells and aneuploidy, which may contribute to the development of drug resistance.[11][12]

Caption: Fluconazole disrupts the fungal cell cycle, leading to aneuploidy.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

1. Preparation of Fungal Inoculum:

-

Subculture the fungal isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

2. Preparation of Fluconazole Dilutions:

-

Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or DMSO).

-

Perform serial twofold dilutions of fluconazole in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).

3. Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the fluconazole dilutions.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

-

The MIC is defined as the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.[13] The reading can be done visually or with a spectrophotometer.

Lanosterol 14-α-Demethylase Inhibition Assay

This protocol outlines a cell-free assay to determine the inhibitory activity of fluconazole on lanosterol 14-α-demethylase.

1. Preparation of Fungal Microsomes:

-

Grow the fungal culture to mid-log phase and harvest the cells.

-

Spheroplast the cells using lytic enzymes and lyse them by osmotic shock or mechanical disruption.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in lanosterol 14-α-demethylase.

2. Assay Reaction Mixture:

-

In a reaction tube, combine the following components in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4):

-

Fungal microsomes (as the enzyme source)

-

Radiolabeled lanosterol (e.g., [³H]lanosterol) as the substrate

-

NADPH-cytochrome P450 reductase

-

NADPH (as a cofactor)

-

The test compound (fluconazole) at various concentrations.

-

3. Incubation and Extraction:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the lipids.

-

Extract the sterols with an organic solvent (e.g., hexane).

4. Analysis and IC50 Determination:

-

Separate the substrate (lanosterol) from the product (ergosterol precursors) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of radiolabeled product formed using liquid scintillation counting.

-

Calculate the percentage of inhibition for each fluconazole concentration and determine the IC50 value (the concentration of fluconazole that inhibits 50% of the enzyme activity).

Conclusion

Fluconazole's mechanism of action is a well-defined process centered on the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell viability. The resulting depletion of ergosterol and accumulation of toxic sterols lead to profound structural and functional damage to the fungal cell membrane. Furthermore, the cellular stress induced by fluconazole activates secondary signaling pathways, such as the calcineurin stress response and perturbations in the cell cycle, which are critical areas of research for understanding and overcoming antifungal resistance. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted interactions of fluconazole with fungal pathogens.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]

- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synergistic Effect of Fluconazole and Calcium Channel Blockers against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Fluconazole Induces Aneuploidy, Sowing the Seeds of Its Own Failure | PLOS Biology [journals.plos.org]

- 12. Antifungal Fluconazole Induces Aneuploidy, Sowing the Seeds of Its Own Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of fluconazole mesylate

An In-depth Technical Guide on the Synthesis and Characterization of Fluconazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of systemic and superficial fungal infections. Its synthesis and rigorous characterization are critical for ensuring drug purity, efficacy, and safety. This technical guide provides a comprehensive overview of a synthetic route to fluconazole, with a specific focus on a pathway involving a key mesylate intermediate. Furthermore, it details the analytical methodologies employed for the thorough characterization of the final active pharmaceutical ingredient (API). This document is intended to serve as a practical resource for professionals in drug development and chemical research, offering detailed experimental protocols, tabulated quantitative data, and visual workflows to elucidate the entire process from synthesis to final characterization.

Synthesis of Fluconazole via a Mesylate Intermediate

The synthesis of fluconazole can be accomplished through various routes. One notable method involves the formation of an epoxide intermediate, which is subsequently converted to a mesylate to facilitate the final nucleophilic substitution with 1,2,4-triazole. This pathway offers a controlled and efficient means of constructing the core fluconazole structure.

Synthetic Pathway Overview

The synthesis begins with a Friedel-Crafts acylation, followed by the introduction of the first triazole ring. An epoxidation reaction then sets the stage for the formation of the mesylate intermediate, which is a crucial step for the regioselective opening of the epoxide ring by the second triazole molecule.

Experimental Protocols for Synthesis

Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone (Intermediate A)

-

To a solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) as a catalyst.[1]

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the reaction mixture while maintaining the temperature.[2]

-

After the addition is complete, allow the reaction to proceed for several hours at room temperature.[1]

-

Quench the reaction by carefully pouring the mixture into ice-cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone (Intermediate B)

-

Dissolve Intermediate A in a suitable solvent such as ethyl acetate.[2]

-

Add 1,2,4-triazole and a base (e.g., triethylamine) to the solution.[2]

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the mixture, filter any solids, and wash the filtrate with water.

-

Dry the organic layer and concentrate it to yield Intermediate B.

Step 3: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (Intermediate C)

-

Dissolve Intermediate B in a solvent mixture, such as toluene.[2]

-

Add trimethylsulfoxonium iodide and sodium hydroxide (NaOH).[2]

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Add water to the reaction mixture and separate the organic layer.

-

Wash the organic layer with water, dry, and evaporate the solvent to get the epoxy intermediate.

Step 4: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1,2,4-triazole mesylate (Intermediate D)

-

Intermediate C is treated with methanesulfonyl chloride (mesyl chloride) in an appropriate solvent like toluene in the presence of a base.[1]

-

The reaction is typically carried out at a controlled temperature to prevent side reactions.

-

After the reaction is complete, the mesylate intermediate is isolated. This intermediate is often used directly in the next step without extensive purification due to its reactive nature.[1]

Step 5: Synthesis of Fluconazole

-

React the mesylate intermediate (Intermediate D) with 1,2,4-triazole in an alkaline medium, such as in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]

-

Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide.[2]

-

After the reaction is complete, the mixture is cooled, and the crude fluconazole is precipitated by adding water.

-

The crude product is filtered, washed, and dried.

Purification:

-

The final crude fluconazole is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.[3] The melting point of the purified product is typically in the range of 137-139 °C.[1]

Characterization of Fluconazole

A comprehensive characterization of the synthesized fluconazole is essential to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

Experimental Protocols for Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol : A sample of fluconazole is dissolved in a deuterated solvent, such as DMSO-d₆. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer.[4][5]

-

Sample Preparation : Accurately weigh about 10-20 mg of fluconazole and dissolve in approximately 0.6 mL of DMSO-d₆.

-

Instrument Settings :

-

Spectrometer : 400 MHz or higher.

-

Internal Standard : Tetramethylsilane (TMS) for ¹H and ¹³C NMR.

-

Analysis : Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.[4]

-

2.2.2. Infrared (IR) Spectroscopy

-

Protocol : The IR spectrum of fluconazole is recorded to identify its functional groups.[4]

-

Sample Preparation : A small amount of the sample (1-3%) is ground with potassium bromide (KBr) to prepare a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.[6][7]

-

Instrument Settings :

-

Spectrometer : Fourier Transform Infrared (FT-IR) Spectrometer.

-

Scan Range : Typically 4000-400 cm⁻¹.[7]

-

Analysis : The positions of characteristic absorption bands are compared with reference spectra.

-

2.2.3. Mass Spectrometry (MS)

-

Protocol : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of fluconazole.[4]

-

Sample Preparation : A dilute solution of fluconazole is prepared in a suitable solvent like methanol or acetonitrile.

-

Instrument Settings :

-

Ionization Technique : Electrospray Ionization (ESI) is common, typically in positive mode.[8][9]

-

Analyzer : Quadrupole, Ion Trap, or Time-of-Flight (TOF).

-

Analysis : The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) and major fragment ions are analyzed. MS/MS can be used for further structural elucidation.[4][9]

-

2.2.4. High-Performance Liquid Chromatography (HPLC)

-

Protocol : A validated RP-HPLC method is used to determine the purity of the synthesized fluconazole and to quantify any impurities.[10][11]

-

Sample Preparation : An accurately weighed sample of fluconazole is dissolved in the mobile phase or a suitable diluent to a known concentration (e.g., 40 µg/mL).[10]

-

Instrument Settings :

-

Column : C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly used.[11][12]

-

Detection : UV detector set at a specific wavelength (e.g., 260 nm or 274 nm).[10][11]

-

Analysis : The retention time of the main peak is compared with a reference standard, and the peak area is used to calculate purity.

-

Summary of Quantitative Data

The following tables summarize key quantitative data obtained from the synthesis and characterization of fluconazole.

Table 1: Synthesis and Physical Properties

| Parameter | Value | Reference(s) |

| Synthesis Yield | Up to 75% (overall) | [13] |

| Melting Point | 137 - 139.2 °C | [1][14] |

| Molecular Formula | C₁₃H₁₂F₂N₆O | [4] |

| Molecular Weight | 306.28 g/mol | [15] |

Table 2: Spectroscopic Characterization Data

| Technique | Key Data Points | Reference(s) |

| ¹H NMR (DMSO-d₆) | Signals at ~8.27 ppm (triazole protons) | [5] |

| IR (KBr) | ~3240 cm⁻¹ (O-H stretch), ~1620 cm⁻¹ (C=N stretch, triazole ring) | [6][16] |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 307.2; Major fragments at m/z 238.2, 220 | [8][9][17] |

Table 3: HPLC Method Parameters for Purity Analysis

| Parameter | Typical Value | Reference(s) |

| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | [11] |

| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 20:80 v/v) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Detection Wavelength | 260 - 274 nm | [10][11] |

| Retention Time | ~3.4 minutes (method dependent) | [11] |

| Linearity Range | 1 - 100 µg/mL | [10] |

| Limit of Detection (LOD) | 0.10 µg/mL | [10] |

| Limit of Quantitation (LOQ) | 0.25 µg/mL | [10] |

| Recovery | 98 - 102% | [10][11] |

Conclusion

This guide has outlined a robust synthetic pathway for fluconazole utilizing a mesylate intermediate and detailed the necessary analytical procedures for its comprehensive characterization. The provided experimental protocols, tabulated data, and visual workflows offer a structured framework for researchers and scientists engaged in the synthesis and quality control of this vital antifungal agent. Adherence to these rigorous methodologies is paramount for ensuring the production of high-purity fluconazole suitable for pharmaceutical applications.

References

- 1. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]

- 2. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. Spectral characterization of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Quantitative determination of fluconazole by ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. ymerdigital.com [ymerdigital.com]

- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 13. CN106749055A - A kind of preparation method of Fluconazole - Google Patents [patents.google.com]

- 14. Solid-state characterization of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]

Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of Fluconazole Mesylate

Absence of Publicly Available Data: As of December 2025, a definitive, publicly available crystal structure for fluconazole mesylate has not been reported in crystallographic databases. This technical guide, therefore, outlines the established experimental methodologies that would be employed to determine and characterize the crystal structure of this compound, drawing upon the extensive research into the polymorphic and solvated forms of the parent compound, fluconazole. This document is intended for researchers, scientists, and drug development professionals actively engaged in the solid-state characterization of active pharmaceutical ingredients (APIs).

Physicochemical Properties of Fluconazole

A comprehensive understanding of the parent molecule's properties is crucial before undertaking salt formation and crystallization studies. The key physicochemical properties of fluconazole are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [1] |

| Chemical Formula | C₁₃H₁₂F₂N₆O | [2] |

| Molecular Weight | 306.27 g/mol | [2] |

| Melting Point | 138-140 °C | [2] |

| pKa | 2.27 (1,2,4-triazole) | [1] |

| logP | 0.5 | [1] |

| Aqueous Solubility | Slightly soluble | [2] |

Methodologies for Crystal Structure Determination

The determination of the crystal structure of this compound would follow a well-established workflow, beginning with the synthesis and crystallization of the salt, followed by detailed structural analysis using X-ray diffraction techniques.

Synthesis and Crystallization of this compound

The initial step involves the synthesis of the mesylate salt of fluconazole, typically by reacting fluconazole with methanesulfonic acid in an appropriate solvent. Following synthesis, the critical step of growing single crystals suitable for X-ray diffraction is undertaken. Various crystallization techniques can be employed:

-

Slow Evaporation: A solution of this compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined through solubility screening.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, inducing crystallization. The rate of cooling can significantly impact crystal quality and polymorphic form. For instance, fluconazole form II can be prepared by cooling crystallization from supersaturated solutions in various solvents.

-

Vapor Diffusion: This method involves dissolving the this compound in a solvent in which it is soluble, and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the primary solution, reducing the solubility and promoting crystal growth.

-

Suspension Crystallization: A suspension of the material in a solvent is stirred for an extended period, which can lead to the transformation to a more stable crystalline form.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[3] It provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as the packing of molecules in the crystal lattice.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal of this compound, typically with dimensions in the range of 0.1 to 0.5 mm, is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal are then determined using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to achieve the best fit with the experimental data.

The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.

References

An In-depth Technical Guide on the Solubility and Stability of Fluconazole

Disclaimer: This technical guide provides comprehensive information on the solubility and stability of fluconazole . While the request specified fluconazole mesylate, extensive literature searches did not yield specific quantitative solubility and stability data for the mesylate salt form. The data and protocols presented herein pertain to fluconazole base. The physicochemical properties of a drug can be influenced by its salt form; therefore, some variation in solubility and stability may be expected for this compound.

Introduction

Fluconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections. Its efficacy and safety profile have established it as a cornerstone in antifungal therapy. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals in the formulation of effective and stable dosage forms. This guide provides a detailed overview of the solubility of fluconazole in various solvents and its stability under different stress conditions, supported by experimental protocols and graphical representations of key pathways and workflows.

Core Physicochemical Properties of Fluconazole

Fluconazole is a white crystalline powder. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [1] |

| Molecular Formula | C₁₃H₁₂F₂N₆O | [2] |

| Molecular Weight | 306.27 g/mol | [2] |

| Melting Point | 138-140 °C | [3] |

| pKa | 2.03 | [4] |

| Log P | 0.5 | [4] |

Solubility of Fluconazole

The solubility of a drug substance is a critical determinant of its bioavailability. Fluconazole is described as being slightly soluble in water.[1][3]

Solubility in Various Solvents

The solubility of fluconazole has been determined in a range of organic solvents and aqueous media.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference(s) |

| Water | 1 | Not Specified | [3] |

| PBS (pH 7.2) | ~0.2 | Not Specified | [2][5] |

| Ethanol | 20 | Not Specified | [2][5] |

| Ethanol | 61 | Not Specified | [3] |

| Ethanol | 62 ± 0.8 | 25 | [6] |

| Methanol | 165 ± 0.12 | 25 | [6] |

| DMSO | 33 | Not Specified | [2][5] |

| Dimethylformamide | 16 | Not Specified | [2][5] |

| Chloroform | 68.5 ± 1.2 | 25 | [6] |

| Acetone | 64.8 ± 0.85 | 25 | [6] |

| Simulated Tear Fluid | 5 ± 0.45 | 25 | [6] |

| Propylene Glycol | Soluble | Not Specified | [7] |

| Polyethylene Glycol | Soluble | Not Specified | [8][9] |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of fluconazole in a given solvent.

Materials:

-

Fluconazole powder

-

Solvent of interest (e.g., water, buffer, organic solvent)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Filtration device (e.g., syringe filters, 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of fluconazole powder to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand undisturbed to let the undissolved solids settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.

-

Filter the sample through a 0.45 µm filter to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of fluconazole in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Calculate the solubility of fluconazole in the solvent, taking into account the dilution factor.

Stability of Fluconazole

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over its shelf life. Fluconazole has been subjected to forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies help to identify potential degradation products and establish the degradation pathways of the drug.

| Stress Condition | Conditions | Observation | Reference(s) |

| Acid Hydrolysis | 0.1 M HCl, reflux for 6 hours | Stable (higher than 98% remaining) | |

| Base Hydrolysis | 0.1 M NaOH, reflux for 6 hours | Stable (higher than 98% remaining) | |

| Oxidative Degradation | 3% v/v H₂O₂, reflux for 6 hours | Degraded (10% decrease), possible degradation product formed | |

| Thermal Degradation | 60°C, 60 days | Stable (higher than 98% remaining) | |

| Photodegradation | UVC (254 nm), 66 and 180 days | Degraded (10% decrease), possible degradation product formed |

Experimental Protocol: Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop and validate an HPLC method to separate and quantify fluconazole from its degradation products under various stress conditions.

Materials and Instrumentation:

-

Fluconazole reference standard and test sample

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile phase: Acetonitrile and water (or buffer) in a suitable ratio (e.g., 65:35 v/v)

-

Forced degradation equipment (pH meter, reflux condenser, oven, UV chamber)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

Procedure:

1. Preparation of Stock and Standard Solutions:

- Prepare a stock solution of fluconazole reference standard in a suitable solvent (e.g., mobile phase) at a concentration of 1 mg/mL.

- Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations covering the desired analytical range.

2. Forced Degradation Sample Preparation:

- Acid Hydrolysis: Dissolve fluconazole in 0.1 M HCl and reflux for a specified time (e.g., 6 hours). After cooling, neutralize the solution and dilute with the mobile phase to a suitable concentration.

- Base Hydrolysis: Dissolve fluconazole in 0.1 M NaOH and reflux for a specified time. After cooling, neutralize and dilute with the mobile phase.

- Oxidative Degradation: Dissolve fluconazole in a solution of hydrogen peroxide (e.g., 3% v/v) and keep at room temperature or reflux for a specified time. Dilute with the mobile phase.

- Thermal Degradation: Store solid fluconazole in an oven at a high temperature (e.g., 60°C) for a specified period. Dissolve the stressed solid in the mobile phase.

- Photodegradation: Expose solid fluconazole or a solution of fluconazole to UV light in a photostability chamber for a specified duration. Prepare a solution of the stressed sample in the mobile phase.

3. Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 µm

- Mobile Phase: Acetonitrile:Water (65:35 v/v)

- Flow Rate: 1.0 mL/min

- Detection Wavelength: 260 nm

- Injection Volume: 20 µL

- Column Temperature: Ambient

4. Analysis and Data Evaluation:

- Inject the prepared standard solutions to establish a calibration curve.

- Inject the unstressed and stressed samples.

- Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of fluconazole.

- The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterols.

Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole.

Experimental Workflow: Solubility Determination by Shake-Flask Method

The following diagram illustrates the key steps involved in determining the solubility of a compound using the shake-flask method.

Caption: Workflow for solubility determination using the shake-flask method.

Logical Relationship: Forced Degradation Study

This diagram outlines the logical flow of a forced degradation study to assess the stability of a drug substance.

Caption: Logical workflow for a forced degradation study of fluconazole.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of fluconazole. The data presented, derived from various scientific sources, highlights the solubility of fluconazole in a range of solvents and its degradation profile under different stress conditions. The detailed experimental protocols for solubility determination and stability-indicating HPLC methods serve as a valuable resource for researchers and formulation scientists. While specific data for this compound remains elusive in the public domain, the information on the active moiety, fluconazole, provides a strong foundation for further investigation and development of its salt forms. It is recommended that specific solubility and stability studies be conducted on this compound to fully characterize its properties for formulation development.

References

- 1. scribd.com [scribd.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Preparation, Characterization and Evaluation of Fluconazole Polymorphs | Semantic Scholar [semanticscholar.org]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsr.com [ijpsr.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. omicsonline.org [omicsonline.org]

- 9. ijnrd.org [ijnrd.org]

In Vitro Antifungal Activity of Fluconazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a synthetic triazole antifungal agent, is a cornerstone in the management of fungal infections, particularly those caused by Candida species. Its efficacy stems from its targeted inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway. This technical guide provides an in-depth overview of the in vitro antifungal activity of fluconazole, detailing its mechanism of action, summarizing susceptibility data, and outlining the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antifungal research. While this guide focuses on fluconazole, the principles and methodologies are often applicable to the broader class of azole antifungals. The mesylate salt of fluconazole is a common formulation, and for the purposes of this in vitro guide, its activity is considered equivalent to the fluconazole base.

Mechanism of Action

Fluconazole exerts its antifungal effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The primary target of fluconazole is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2][4] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[1][2]

By inhibiting lanosterol 14-α-demethylase, fluconazole leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[2][5] This disruption of membrane integrity alters its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[1] Fluconazole is generally considered fungistatic, meaning it inhibits fungal growth, but it can exhibit fungicidal (killing) activity against certain organisms in a dose-dependent manner.[3][6] Notably, fluconazole exhibits a high degree of selectivity for fungal cytochrome P450 enzymes over their mammalian counterparts, which contributes to its favorable safety profile.[2]

Ergosterol Biosynthesis Pathway and Fluconazole Inhibition

In Vitro Susceptibility Testing

The in vitro activity of fluconazole is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. Several standardized methods are used for antifungal susceptibility testing, with the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) providing widely recognized guidelines.

Experimental Protocols

The broth microdilution method is a standard and quantitative technique for determining MICs.[7][8]

Principle: A standardized inoculum of the fungal isolate is introduced into a series of microplate wells containing serial twofold dilutions of fluconazole in a standard broth medium, typically RPMI 1640.[7] Following incubation, the wells are examined for visible growth.

Detailed Methodology:

-

Preparation of Fluconazole Dilutions: A stock solution of fluconazole is prepared and serially diluted in RPMI 1640 medium to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).[7][9] These dilutions are then dispensed into the wells of a microtiter plate.

-

Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[7]

-

Inoculation and Incubation: The prepared microtiter plates are inoculated with the fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[7][8]

-

MIC Determination: The MIC is determined as the lowest concentration of fluconazole at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth in the drug-free control well.[9][10] The reading can be done visually or spectrophotometrically.[7]

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution, often used for routine screening.[11][12][13]

Principle: A paper disk impregnated with a standard amount of fluconazole (e.g., 25 µg) is placed on an agar plate that has been uniformly inoculated with the test fungus.[11][14] As the drug diffuses into the agar, it creates a concentration gradient. After incubation, a zone of growth inhibition will be present around the disk if the fungus is susceptible.

Detailed Methodology:

-

Inoculum Preparation: A standardized fungal inoculum is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue or RPMI 1640 agar).[11][12][13]

-

Disk Application: A paper disk containing 25 µg of fluconazole is placed on the inoculated agar surface.[11][14]

-

Incubation: The plate is incubated at 35°C for 24 to 48 hours.[11][12]

-

Zone Diameter Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then correlated with interpretive categories (Susceptible, Susceptible-Dose Dependent, Resistant) based on established breakpoints.[15]

Time-kill assays provide information on the pharmacodynamic properties of an antifungal agent, specifically whether it is fungistatic or fungicidal and the rate at which it kills the fungus.[6][16]

Principle: A standardized inoculum of the fungus is exposed to a specific concentration of fluconazole in a liquid medium. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable fungal cells (CFU/mL).

Detailed Methodology:

-

Preparation: Standardized fungal inocula and fluconazole solutions at desired concentrations (often multiples of the MIC) are prepared in a suitable broth medium (e.g., RPMI 1640).[16][17] A growth control without the drug is included.

-

Incubation and Sampling: The fungal suspension is incubated with the drug at 35°C. At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each test and control tube.[6][17]

-

Viable Cell Counting: The collected aliquots are serially diluted and plated onto agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.

-

Data Analysis: The change in log10 CFU/mL over time is plotted for each fluconazole concentration and the control. Fungistatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while fungicidal activity is defined as a ≥3-log10 (99.9%) reduction.[6]

Quantitative In Vitro Activity of Fluconazole

The following tables summarize the in vitro activity of fluconazole against various clinically important fungal species, as reported in the literature. MIC values can vary based on the testing methodology and geographic location of the isolates.

Activity against Candida Species

Candida species are the most common targets for fluconazole therapy. While C. albicans is generally susceptible, other species exhibit variable susceptibility patterns.

| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 0.125 - >64 | 0.125 - 0.5 | 0.25 - 2 | [15][18][19] |

| Candida glabrata | ≤0.125 - >64 | 1 - 16 | 32 - >64 | [15][18] |

| Candida parapsilosis | ≤0.125 - >64 | 0.5 - 2 | 2 - 8 | [15][19] |

| Candida tropicalis | ≤0.125 - >64 | 0.5 - 2 | 2 - 4 | [15][18] |

| Candida krusei | 4 - >64 | 32 - 64 | ≥64 | [15] |

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.

Activity against Cryptococcus neoformans

Fluconazole is a key agent in the treatment of cryptococcal meningitis.

| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Cryptococcus neoformans | 0.25 - 128 | 2 - 8 | 16 - 32 | [18][20][21][22] |

Activity against Aspergillus Species

Fluconazole generally has limited activity against most Aspergillus species.

| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus fumigatus | 8 - >100 | 23.9 - 43.5 | 50 - >100 | [18] |

| Aspergillus spp. (all) | - | 256 | >256 | [23] |

Interpretive Breakpoints

Regulatory bodies like the CLSI establish clinical breakpoints to categorize isolates as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R) based on their MIC values. These breakpoints integrate MIC distributions, pharmacokinetic/pharmacodynamic data, and clinical outcomes.[15]

For Candida species, the CLSI interpretive breakpoints for fluconazole are typically:

-

Susceptible (S): MIC ≤ 2 µg/mL

-

Susceptible-Dose Dependent (SDD): MIC = 4 µg/mL

-

Resistant (R): MIC ≥ 8 µg/mL

For disk diffusion, the corresponding zone diameter breakpoints are generally:[15]

-

Susceptible (S): ≥ 19 mm

-

Susceptible-Dose Dependent (SDD): 15 - 18 mm

-

Resistant (R): ≤ 14 mm

It is important to note that these breakpoints can be revised and may differ between regulatory agencies and for different fungal species.

Conclusion

Fluconazole remains a vital antifungal agent with well-characterized in vitro activity against a broad range of fungal pathogens, particularly Candida species. A thorough understanding of its mechanism of action and the standardized methodologies for susceptibility testing is crucial for both clinical diagnostics and the development of new antifungal therapies. The quantitative data presented in this guide underscore the importance of species-level identification and susceptibility testing to guide appropriate therapeutic choices, especially in light of the variable susceptibility patterns and the emergence of resistance. The provided experimental workflows and pathway diagrams serve as a foundational resource for researchers in the field of medical mycology.

References

- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Fluconazole - Wikipedia [en.wikipedia.org]

- 4. The expression of genes involved in the ergosterol biosynthesis pathway in Candida albicans and Candida dubliniensis biofilms exposed to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of broth macrodilution, broth microdilution, and E test antifungal susceptibility tests for fluconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disk diffusion method for fluconazole susceptibility testing of Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Disk Diffusion Method for Fluconazole Susceptibility Testing of Candida albicans Strains | Semantic Scholar [semanticscholar.org]

- 13. academic.oup.com [academic.oup.com]

- 14. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bezmialemscience.org [bezmialemscience.org]

- 20. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]

- 22. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mjpath.org.my [mjpath.org.my]

Fluconazole Mesylate: A Technical Deep Dive into its Fungistatic and Fungicidal Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core antifungal activity of fluconazole, with a particular focus on its fungistatic versus fungicidal properties. While often categorized as a fungistatic agent, this document will elucidate the conditions under which fluconazole can exhibit fungicidal effects. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, and present quantitative data for a comprehensive understanding.

Fluconazole and Fluconazole Mesylate: Understanding the Moiety

Fluconazole is a synthetic triazole antifungal agent. This compound is the methanesulfonate salt form of fluconazole. The antifungal activity is attributed to the fluconazole molecule itself. The mesylate salt is often utilized to improve the solubility and formulation characteristics of the drug, but the fundamental mechanism of action and antifungal spectrum remain the same.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fluconazole's primary mechanism of action is the highly specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.

By inhibiting lanosterol 14-α-demethylase, fluconazole blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[2][3] The incorporation of these aberrant sterols disrupts the normal packing of phospholipids, leading to increased membrane permeability, altered activity of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication.[5] This disruption of the cell membrane is the basis for fluconazole's fungistatic activity.

Signaling Pathway of Ergosterol Biosynthesis Inhibition

Fungistatic vs. Fungicidal Activity: A Conditional Distinction

Fluconazole is predominantly considered a fungistatic agent against most susceptible fungal species, including Candida spp.[5][6] This means it inhibits the growth and replication of the fungus without directly killing the cells. However, the distinction between fungistatic and fungicidal activity is not absolute and can be influenced by several factors.

Under specific conditions, fluconazole can exhibit fungicidal (killing) activity. These conditions include:

-

High Concentrations: At concentrations significantly above the Minimum Inhibitory Concentration (MIC), fluconazole can induce apoptosis-like cell death in Candida albicans.[7]

-

Environmental Factors: The pH of the environment plays a crucial role. For instance, in an acidic environment mimicking the vaginal pH (around 4.2), fluconazole has been shown to be fungicidal against C. albicans.[8]

-

Fungal Species: The intrinsic susceptibility of the fungal species can influence the outcome.

-

Inoculum Size: The initial concentration of fungal cells can impact the apparent activity of the drug.

Quantitative Assessment of Antifungal Activity

The in vitro activity of fluconazole is quantified using several standard parameters.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specified incubation period. It is a measure of the fungistatic activity.

Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum count after a specified incubation period. It is a measure of the fungicidal activity.

An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.[9]

Time-Kill Curve Analysis

Time-kill assays provide a dynamic assessment of antifungal activity by measuring the rate and extent of fungal killing over time at various drug concentrations. These assays can definitively distinguish between fungistatic and fungicidal effects. A fungicidal agent will show a significant, time-dependent reduction in viable cell count, whereas a fungistatic agent will primarily show inhibition of growth compared to a control.

Data Presentation: MIC and MFC Values of Fluconazole against Candida Species

The following table summarizes representative MIC and MFC values for fluconazole against various Candida species. It is important to note that these values can vary depending on the specific isolate and testing conditions.

| Candida Species | MIC Range (µg/mL) | MFC Range (µg/mL) | MFC/MIC Ratio | Predominant Activity |

| C. albicans | 0.25 - 4 | >64 | >16 | Fungistatic |

| C. glabrata | 8 - 64 | >64 | >1 - >8 | Fungistatic |

| C. parapsilosis | 1 - 8 | >64 | >8 | Fungistatic |

| C. tropicalis | 1 - 4 | >64 | >16 | Fungistatic |

| C. krusei | 16 - >64 | >64 | >1 | Intrinsically Resistant |

Note: Data compiled from multiple sources.[10][11][12] Specific values can vary significantly between studies.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of antifungal activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A4)

This protocol outlines the standardized broth microdilution method for determining the MIC of fluconazole against yeast isolates.[13][14][15]

Materials:

-

This compound powder

-

Solvent for fluconazole (e.g., DMSO)

-

RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Yeast isolate to be tested

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or densitometer

-

Incubator (35°C)

Procedure:

-

Drug Preparation: Prepare a stock solution of fluconazole in a suitable solvent. Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired concentration range.

-

Inoculum Preparation: Subculture the yeast isolate on a suitable agar plate and incubate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

Plate Inoculation: Dispense 100 µL of each fluconazole dilution into the wells of a 96-well plate. Add 100 µL of the standardized inoculum to each well. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of fluconazole that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader.

Minimum Fungicidal Concentration (MFC) Determination

This protocol is performed subsequently to the MIC determination to assess the fungicidal activity.[9][16][17]

Procedure:

-

Following the MIC reading, select the wells showing no visible growth (or significant inhibition).

-

Mix the contents of each selected well thoroughly.

-

Subculture a fixed volume (e.g., 10-100 µL) from each of these wells onto a suitable agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control subculture.

-

The MFC is the lowest concentration of fluconazole that results in no growth or a colony count that is ≥99.9% lower than the initial inoculum count.

Time-Kill Curve Analysis

This method provides a dynamic view of antifungal activity.[4][18][19]

Materials:

-

Same as for MIC determination, plus sterile test tubes and a shaking incubator.

Procedure:

-

Prepare a standardized fungal inoculum as described for the MIC assay.

-

Set up a series of test tubes containing RPMI-1640 medium with various concentrations of fluconazole (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.

-

Inoculate each tube with the standardized fungal suspension to achieve a starting density of approximately 1-5 x 10^5 CFU/mL.

-

Incubate the tubes at 35°C with constant agitation.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate a fixed volume of each dilution onto suitable agar plates.

-

Incubate the plates and count the number of colonies (CFU/mL) at each time point.

-

Plot the log10 CFU/mL against time for each fluconazole concentration and the control. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum is indicative of fungicidal activity.

Conclusion

This compound is a valuable antifungal agent whose activity is primarily fungistatic against a broad range of clinically relevant fungi, particularly Candida species. Its mechanism of action through the inhibition of ergosterol biosynthesis is well-established. While its fungistatic nature is predominant under standard laboratory conditions, this guide highlights that fluconazole can exhibit fungicidal activity under specific circumstances, such as at high concentrations and in acidic environments. A thorough understanding of the methodologies for determining MIC, MFC, and time-kill kinetics is essential for researchers and drug development professionals to accurately characterize the antifungal properties of fluconazole and novel antifungal candidates. The conditional nature of fluconazole's fungicidal activity underscores the importance of considering the physiological environment of the infection site when predicting clinical efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]

- 4. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism-Based Pharmacokinetic-Pharmacodynamic Models of In Vitro Fungistatic and Fungicidal Effects against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel mechanism of fluconazole: fungicidal activity through dose-dependent apoptotic responses in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Antifungal Effects of Pterostilbene on Candida albicans, Candida dubliniensis, and Microcosm Biofilms of Denture Stomatitis [mdpi.com]

- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 14. webstore.ansi.org [webstore.ansi.org]

- 15. researchgate.net [researchgate.net]

- 16. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Core Mechanism of Action of Fluconazole Mesylate: Inhibition of Ergosterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluconazole, a broad-spectrum antifungal agent from the bis-triazole class, exerts its fungistatic effect through the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51), encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[1] By disrupting this pathway, fluconazole leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately arresting fungal growth.[1][2] This technical guide provides a detailed examination of the molecular interactions, quantitative inhibitory data, and key experimental methodologies used to characterize the mechanism of action of fluconazole.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of fluconazole is the disruption of ergosterol biosynthesis, a vital process for fungi. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4]

Fluconazole specifically targets and inhibits lanosterol 14-α-demethylase.[5] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[2][6] The inhibitory action is achieved through the coordination of the N4 nitrogen atom of fluconazole's triazole ring to the heme iron atom in the active site of CYP51.[7] This binding prevents the enzyme from interacting with its substrate, lanosterol, thereby blocking the ergosterol biosynthesis pathway.[5][7] The consequence of this inhibition is twofold: the depletion of ergosterol from the fungal membrane and the accumulation of lanosterol and other 14α-methylated sterols.[8] This altered sterol profile disrupts the structure and function of the fungal cell membrane, leading to increased permeability and the inhibition of fungal growth.[8][9]

Quantitative Data

The following tables summarize the in vitro inhibitory activity of fluconazole against its target enzyme and various fungal species.

Table 1: In Vitro Inhibition of Lanosterol 14α-Demethylase (CYP51) by Fluconazole

| Enzyme Source | IC50 (μM) | Dissociation Constant (Kd) (nM) |

| Candida albicans CYP51 | 0.4 - 1.3 | 10 - 56 |

| Homo sapiens CYP51 | >150 | ~30,500 |

Data compiled from multiple sources.[3][5][10] IC50 and Kd values can vary based on the specific assay conditions and enzyme preparation.

Table 2: In Vitro Antifungal Activity of Fluconazole Against Common Candida Species

| Candida Species | MIC50 (μg/mL) | MIC90 (μg/mL) |

| C. albicans | 0.25 - 0.5 | 0.5 - 2 |

| C. glabrata | 8 - 16 | 32 - 64 |

| C. parapsilosis | 1 - 2 | 2 - 4 |

| C. tropicalis | 1 - 2 | 2 - 4 |

| C. krusei | ≥64 | ≥64 |

Data compiled from multiple sources.[11][12] MIC (Minimum Inhibitory Concentration) values represent the concentration of fluconazole that inhibits 50% (MIC50) and 90% (MIC90) of the tested isolates, respectively. Values can vary depending on the testing methodology and geographical location of the isolates.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Quantitation of ergosterol content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of fluconazole on the sterol and carbohydrate composition of four species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 12. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Fluconazole Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole is a broad-spectrum antifungal agent belonging to the triazole class. It is a highly selective inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme disrupts the fungal membrane structure and function, leading to the cessation of fungal growth. Fluconazole is often formulated as a mesylate salt, fluconazole mesylate, to enhance its pharmaceutical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of fluconazole and its mesylate salt, complete with experimental protocols and visual diagrams to aid in research and drug development.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and bioavailability. While this compound is the salt form used in some pharmaceutical preparations, much of the publicly available detailed physicochemical data pertains to the fluconazole free base. The properties of the fluconazole moiety are paramount to its therapeutic effect.

Table 1: Physicochemical Properties of Fluconazole

| Property | Value | References |

| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [1] |

| Molecular Formula | C₁₃H₁₂F₂N₆O | [1] |

| Molecular Weight | 306.27 g/mol | [1] |

| Melting Point | 138-140 °C | [2][3][4] |

| pKa | 2.27 (for the 1,2,4-triazole ring); other reported values include 2.56, 2.94, and 11.01 | [1][5] |

| LogP | 0.4 - 0.5 | [1][2] |

| Appearance | White crystalline powder | [3][6] |

Table 2: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;methanesulfonic acid | [7] |

| Molecular Formula | C₁₄H₁₆F₂N₆O₄S | [7] |

| Molecular Weight | 402.38 g/mol | [7] |

Table 3: Solubility of Fluconazole

| Solvent | Solubility | References |

| Water | Slightly soluble | [6] |

| Saline | Slightly soluble | [6] |

| Ethanol | ~20 mg/mL | [8][9] |

| DMSO | ≥ 100 mg/mL; also reported as ~33 mg/mL | [8][9][10] |

| Dimethyl formamide | ~16 mg/mL | [8][9] |

| PBS (pH 7.2) | ~0.2 mg/mL | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. Below are generalized protocols for determining key properties of a pharmaceutical compound like this compound.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10 °C/minute) until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer of specific pH, ethanol) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.

LogP (Octanol-Water Partition Coefficient) Determination

-

System Preparation: n-Octanol and water (or a suitable buffer) are pre-saturated with each other by mixing and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Mandatory Visualizations

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by Fluconazole

Fluconazole's primary mechanism of action is the disruption of the ergosterol biosynthesis pathway in fungi. The following diagram illustrates the key steps in this pathway and the point of inhibition by fluconazole.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.

Experimental Workflow: Solubility Determination

The following diagram outlines a standard workflow for determining the solubility of a pharmaceutical compound.

References

- 1. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. 455480010 [thermofisher.com]

- 4. Fluconazole [drugfuture.com]

- 5. scielo.br [scielo.br]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Fluconazole (mesylate) | C14H16F2N6O4S | CID 17785855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Fluconazole Mesylate: An In-depth Technical Guide to its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals